Computational Kinase Target Engagement Profile: SEA Predictions for VEGFR2, PDGFRA, MST1R, and MET
ZINC SEA analysis of CAS 590396-63-7 predicts potential interaction with VEGFR2 (KDR) at a p-value of 28, PDGFRA at p-value 42, MST1R at p-value 65, and MET at p-value 114 [1]. While no direct experimental IC50 values exist for this specific compound against these targets, the predicted multi-kinase profile distinguishes it from the series baseline. In contrast, the 3-chloro analog (CAS 590396-64-8) would be expected to display altered binding due to differences in halogen bonding and steric properties, although no comparative prediction data are available.
| Evidence Dimension | SEA predicted kinase target engagement (p-values) |
|---|---|
| Target Compound Data | VEGFR2 p=28, PDGFRA p=42, MST1R p=65, MET p=114 |
| Comparator Or Baseline | Series baseline (no specific predictions for comparators available) |
| Quantified Difference | Not calculable; predictions are compound-specific |
| Conditions | Computational SEA analysis based on ChEMBL 20, performed by ZINC docking server |
Why This Matters
The predicted multi-kinase profile provides a computational basis for prioritizing this compound in angiogenesis or kinase inhibitor screening cascades, where analogs may lack these specific predictions.
- [1] ZINC Database. ZINC35860741 SEA Predictions. https://zinc.docking.org/substances/ZINC000035860741/ View Source
